3-(Difluoromethoxy)isonicotinic acid
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Overview
Description
3-(Difluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H5F2NO3 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a difluoromethoxy group
Mechanism of Action
Target of Action
It’s structurally related to isoniazid, which is known to target bacterial catalase . This enzyme plays a crucial role in the survival and virulence of bacteria, particularly Mycobacterium tuberculosis .
Mode of Action
Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid is known to inhibit the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This leads to inhibition of cell wall biosynthesis, making the bacteria more susceptible to osmotic lysis .
Result of Action
Based on the action of isoniazid, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis in bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)isonicotinic acid typically involves the introduction of the difluoromethoxy group to the isonicotinic acid framework. One common method involves the nucleophilic substitution reaction of isonicotinic acid derivatives with difluoromethylating agents. For instance, the reaction of isonicotinic acid with difluoromethyl ether in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. The use of continuous flow reactors and other advanced techniques may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(Difluoromethoxy)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including tuberculosis and other bacterial infections.
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to 3-(Difluoromethoxy)isonicotinic acid, used in the synthesis of various pharmaceuticals.
Nicotinic Acid: Another isomer with a carboxyl group at the 3-position, known for its role in vitamin B3.
Picolinic Acid: An isomer with the carboxyl group at the 2-position, used in metal chelation therapy.
Uniqueness: this compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMLACSZUOQADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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